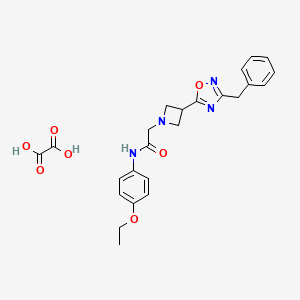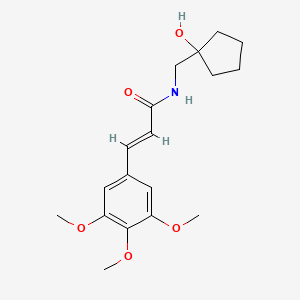
(E)-N-((1-hydroxycyclopentyl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
Molecular structure analysis involves understanding the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. This usually involves techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
This involves studying how the compound reacts with other compounds. It includes understanding the reaction mechanisms, the conditions required for the reaction, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, and stability .科学的研究の応用
Chemical Rearrangements and Polymer Synthesis
Research in the domain of acrylamides often explores the chemical reactivity and potential for producing novel polymers or compounds through rearrangements or polymerization processes. For instance, studies on acrylamides have demonstrated their utility in generating diverse molecular structures via chemical rearrangements, such as the O,N and N,N double rearrangement processes. These processes allow for the synthesis of unique oxazinones and diazinones, showcasing acrylamides' potential in creating a variety of chemical structures for further application in material science and drug development (Yokoyama, Hatanaka, & Sakamoto, 1985).
Polymerization for Enhanced Oil Recovery
Acrylamides have been utilized in the synthesis of hydrophobically modified polyacrylamide, which is largely used for enhanced oil recovery. The presence of functional groups, such as iodine, allows for further modifications, making these polymers highly versatile in applications requiring specific chemical functionalities. The polymerization process of such acrylamides has been studied, highlighting their potential in creating materials with unique properties suitable for industrial applications in oil recovery (Huang et al., 2019).
Development of Functional Materials
The functionalization of polyacrylamide substrates for cell mechanobiology research represents another significant application of acrylamides. By incorporating functional groups such as acrylic acid, researchers have been able to create substrates with precise control over mechanical and geometric factors, influencing cell behavior. This application underscores the role of acrylamides in developing biomedical materials that can be tailored for specific research or therapeutic purposes (Poellmann & Wagoner Johnson, 2013).
Drug Delivery Systems
The development of novel drug delivery systems using acrylamides is a field of active research. Acrylamides can be engineered to form hydrogels or polymers that respond to specific stimuli, such as pH changes, enabling controlled drug release. This application highlights the potential of acrylamides in creating advanced pharmaceutical formulations that improve drug efficacy and patient compliance (Kenawy et al., 2007).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(E)-N-[(1-hydroxycyclopentyl)methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5/c1-22-14-10-13(11-15(23-2)17(14)24-3)6-7-16(20)19-12-18(21)8-4-5-9-18/h6-7,10-11,21H,4-5,8-9,12H2,1-3H3,(H,19,20)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMUUHAAMBJENZ-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCC2(CCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCC2(CCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-((1-hydroxycyclopentyl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

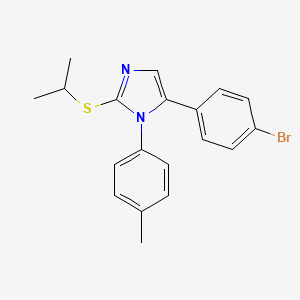
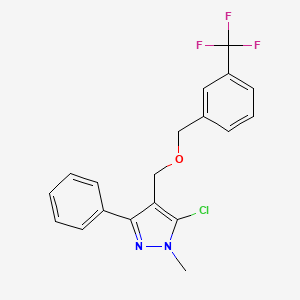
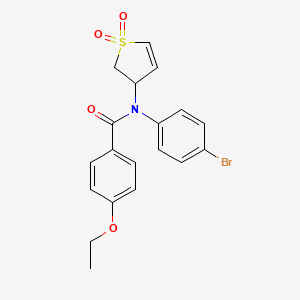
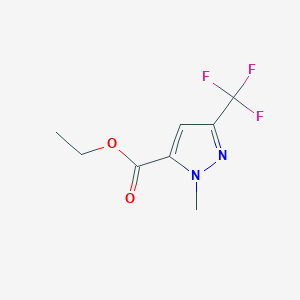
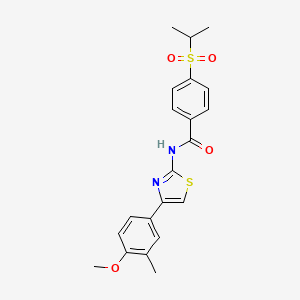
![5-Isopropyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B2683060.png)
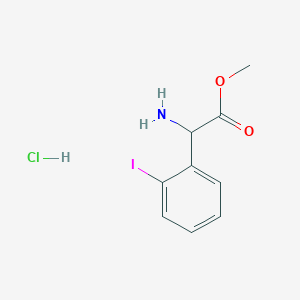
![7-(Chloromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B2683064.png)
![N-(2,5-dimethylphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2683065.png)
![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-cyclopropylidenepiperidin-1-yl)propan-1-one](/img/structure/B2683066.png)
![1-[(3-Aminophenyl)methyl]piperidin-4-ol](/img/structure/B2683068.png)
![2-(3-methylphenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)acetamide](/img/structure/B2683069.png)
![N-[4-(dimethylamino)phenyl]-4-(2,4-dimethylphenoxy)butanamide](/img/structure/B2683070.png)
